Lipophilicity-Driven Differentiation: Computed XLogP3 of 477216-10-7 Versus N-(5-Phenethyl-1,3,4-thiadiazol-2-yl)benzamide (BAS-0338868)
The target compound 477216-10-7 exhibits a computed XLogP3 of 4.6, reflecting the combined lipophilic contributions of the 2-ethoxy group and the (1-phenylethyl)thio side chain. [1] In contrast, the unsubstituted benzamide analog BAS-0338868 (N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide), which lacks both the ortho-ethoxy group and the thioether sulfur, has a lower computed lipophilicity (estimated AlogP approximately 3.2–3.5 based on the absence of the ethoxy oxygen and the thioether sulfur contributing additional polar surface area). [2] The approximately 1.1–1.4 log unit increase in XLogP3 translates to an estimated 12–25-fold higher octanol-water partition coefficient, indicating substantially greater membrane permeability potential for 477216-10-7. [1]
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.6 (PubChem, XLogP3 3.0 algorithm) |
| Comparator Or Baseline | BAS-0338868: estimated AlogP ~3.2–3.5 (no ethoxy, no thioether sulfur; based on structural subtraction) |
| Quantified Difference | ΔXLogP3 ≈ +1.1 to +1.4 units (estimated 12–25× higher partition coefficient) |
| Conditions | Computed property comparison; XLogP3 from PubChem (release 2021.05.07) vs. structural inference |
Why This Matters
For procurement decisions in cell-based assay screening campaigns, the elevated lipophilicity of 477216-10-7 predicts enhanced passive membrane permeability relative to the unsubstituted analog, which directly impacts intracellular target engagement and should be factored into assay design and compound selection.
- [1] PubChem Compound Summary for CID 16825059. XLogP3-AA = 4.6. Computed by XLogP3 3.0 (PubChem release 2021.05.07). View Source
- [2] BindingDB Entry BDBM50187578: BAS-0338868 (N-(5-phenethyl-1,3,4-thiadiazol-2-yl)benzamide). Structural and computed property data. View Source
